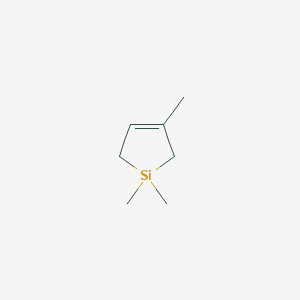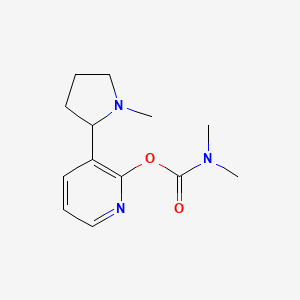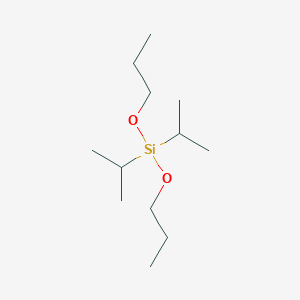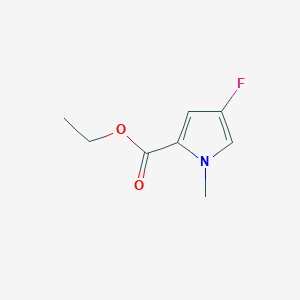![molecular formula C15H28O2Si B14171131 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal CAS No. 922515-78-4](/img/structure/B14171131.png)
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal is an organic compound that features a silyl ether group and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal typically involves multiple steps. One common route starts with the preparation of 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol, which is then subjected to further reactions to introduce the hexa-3,5-dienal moiety . The reaction conditions often involve the use of strong bases like n-Butyllithium and electrophiles such as DMF (dimethylformamide) in anhydrous THF (tetrahydrofuran) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The silyl ether group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the substitution of the silyl ether group.
Major Products
Oxidation: 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienoic acid.
Reduction: 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hex-3-en-1-ol.
Substitution: 2-(3-Hydroxypropyl)hexa-3,5-dienal.
Wissenschaftliche Forschungsanwendungen
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal involves its reactivity due to the presence of the aldehyde and silyl ether groups. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under specific conditions to release the corresponding alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol .
- (3-Bromopropoxy)-tert-butyldimethylsilane .
Uniqueness
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal is unique due to its combination of a conjugated diene system and a silyl ether group. This structural feature makes it particularly useful in organic synthesis and material science applications, where such functionalities are desirable .
Eigenschaften
CAS-Nummer |
922515-78-4 |
|---|---|
Molekularformel |
C15H28O2Si |
Molekulargewicht |
268.47 g/mol |
IUPAC-Name |
2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hexa-3,5-dienal |
InChI |
InChI=1S/C15H28O2Si/c1-7-8-10-14(13-16)11-9-12-17-18(5,6)15(2,3)4/h7-8,10,13-14H,1,9,11-12H2,2-6H3 |
InChI-Schlüssel |
GAFWAHHXGLGVJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCC(C=CC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)

![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)



![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)

![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
